2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid
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Overview
Description
2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes heptyl chains and hydroxybenzoic acid moieties. It is often used as an analytical reference standard and has applications in research and forensic science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of methanol and benzoic acid derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and stringent quality control measures ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of halogenated compounds.
Scientific Research Applications
2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid is widely used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors and enzymes, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptyl-4,6-dihydroxybenzoic acid
- Methyl 2-heptyl-4,6-dihydroxybenzoate
- Benzoic acid, 2-heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxy-
Uniqueness
2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid stands out due to its specific structural features, which provide unique chemical and physical properties. These properties make it particularly valuable in analytical and research applications, where precision and accuracy are paramount.
Properties
CAS No. |
90332-21-1 |
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Molecular Formula |
C29H40O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-heptyl-4-(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy-6-hydroxybenzoic acid |
InChI |
InChI=1S/C29H40O7/c1-4-6-8-10-12-14-20-17-23(19-24(30)26(20)28(32)33)36-29(34)27-21(15-13-11-9-7-5-2)16-22(35-3)18-25(27)31/h16-19,30-31H,4-15H2,1-3H3,(H,32,33) |
InChI Key |
OPSMWGFYMFPKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC |
Origin of Product |
United States |
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